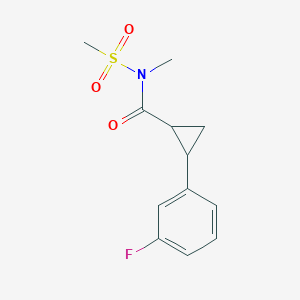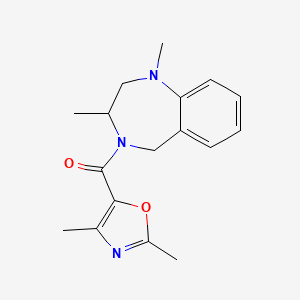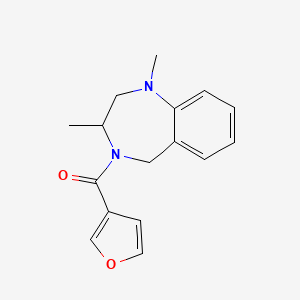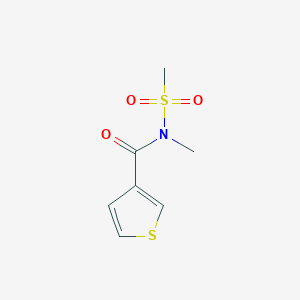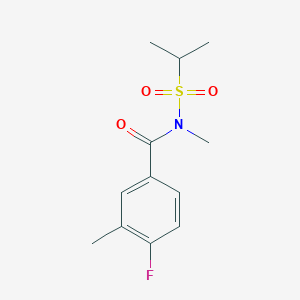
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide, also known as CMS, is a chemical compound that has been extensively studied for its potential use in scientific research. CMS is a derivative of sulfonylurea, a class of drugs that are commonly used to treat diabetes. However, CMS has been found to have unique properties that make it a promising candidate for research in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide is not yet fully understood. However, studies have shown that 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This may explain its potential anti-tumor properties.
Biochemical and Physiological Effects:
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide has been found to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the production of cytokines, which are involved in inflammation. In addition, 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide has been shown to have neuroprotective effects in animal models of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide in lab experiments is its relatively low toxicity compared to other compounds that have similar properties. 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide has also been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide. One area of interest is in developing more efficient synthesis methods to produce larger quantities of 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide. Another area of research is in studying the potential use of 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide in combination with other compounds for cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action of 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide and to identify its potential uses in other areas of research.
In conclusion, 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique properties make it a valuable tool for researchers in the fields of cancer treatment, inflammation, and neuroprotection. Further research is needed to fully understand the potential of 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide and to identify other areas where it may be useful.
Synthesemethoden
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide can be synthesized using a multistep process that involves the reaction of cyclohexenone with methylsulfonyl chloride, followed by the reaction of the resulting product with N-methylacetamide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro. 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide has also been studied for its potential use in treating inflammation and autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-11(15(2,13)14)10(12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOOSOFTGZDVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CCCCC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
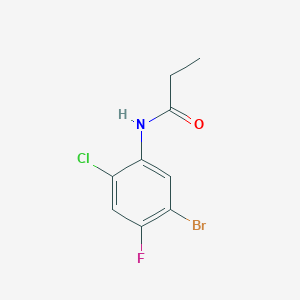
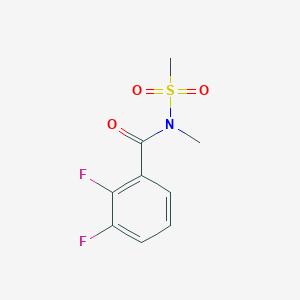
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
